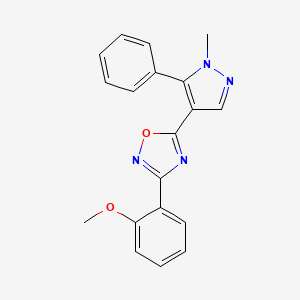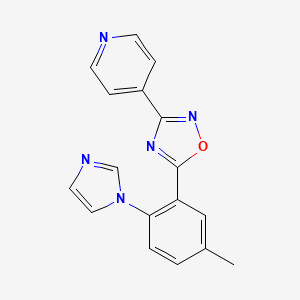
3-(2-Methoxyphenyl)-5-(1-methyl-5-phenylpyrazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-5-(1-methyl-5-phenylpyrazol-4-yl)-1,2,4-oxadiazole, commonly known as MPPO, is a heterocyclic compound that has received significant attention in the scientific community. MPPO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In
作用机制
The mechanism of action of MPPO is not fully understood. However, it is believed to act by inhibiting various enzymes involved in cellular processes, such as DNA synthesis and cell division. MPPO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. MPPO has also been shown to induce cell death in various cancer cell lines, including breast cancer and lung cancer cells. In addition, MPPO has been shown to exhibit anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using MPPO in lab experiments is its high solubility in a variety of solvents, including water, ethanol, and dimethyl sulfoxide. This allows for easy preparation of MPPO solutions for use in experiments. However, one limitation of using MPPO is its potential toxicity. Care must be taken when handling MPPO to avoid exposure to skin and eyes.
未来方向
There are many future directions for research on MPPO. One area of interest is the development of new therapeutic applications for MPPO, such as its use in the treatment of viral infections. Another area of interest is the development of new materials based on MPPO, such as organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of MPPO and its potential toxicity.
合成方法
MPPO can be synthesized using a variety of methods, including the reaction of 2-methoxybenzohydrazide with 1-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxybenzohydrazide with 1-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of thionyl chloride. Both of these methods result in the formation of MPPO with high yields.
科学研究应用
MPPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antifungal, antibacterial, and anticancer properties. MPPO has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, MPPO has been investigated for its potential use in the development of new materials, such as organic light-emitting diodes and liquid crystals.
属性
IUPAC Name |
3-(2-methoxyphenyl)-5-(1-methyl-5-phenylpyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-17(13-8-4-3-5-9-13)15(12-20-23)19-21-18(22-25-19)14-10-6-7-11-16(14)24-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIJSRCVNOPGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623376.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6623381.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)
![2-cyclopropylsulfonyl-2-methyl-1-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propan-1-one](/img/structure/B6623393.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B6623401.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6623411.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B6623414.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)

![Methyl 2-[4-[(2-methylquinolin-6-yl)methylamino]oxan-4-yl]acetate](/img/structure/B6623423.png)

![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)